N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide

STAT3 inhibition antipsoriatic HaCaT keratinocytes

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is the ortho-methoxybenzamide variant of the STAT3 inhibitor STAT3-IN-34. It has shown in vivo efficacy in psoriasis models and inhibits STAT3 nuclear translocation with an IC50 of 0.008 μM in HaCaT cells. Its specific ortho-methoxy substitution likely influences SH2 domain binding, offering distinct selectivity compared to analogs with other substituents. Ideal for target engagement studies and focused library screening.

Molecular Formula C19H16N2O4S
Molecular Weight 368.41
CAS No. 864937-41-7
Cat. No. B2469672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide
CAS864937-41-7
Molecular FormulaC19H16N2O4S
Molecular Weight368.41
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H16N2O4S/c1-23-15-5-3-2-4-13(15)18(22)21-19-20-14(11-26-19)12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
InChIKeySGAGFGHDYMXSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide (CAS 864937-41-7): Chemical Identity and Research-Grade Procurement Profile


N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide (CAS 864937-41-7) is a synthetic small molecule (C19H16N2O4S, MW 368.4) belonging to the benzodioxane–thiazole–benzamide structural class. This compound incorporates a 1,4-benzodioxane ring connected at the 6-position to a 1,3-thiazole, which in turn bears a 2-methoxybenzamide substituent at the 2-amino position. It is listed in multiple chemical supplier catalogs and public screening databases, and shares its molecular formula with the known STAT3 inhibitor STAT3-IN-34 (Compound 15E) [1]. The compound has been registered in PubChem bioassay panels, including screens targeting G-protein signaling regulators (RGS4), mu-opioid receptors, and ADAM17, indicating its broad inclusion in high-throughput discovery programs . Its structural scaffold is closely related to other research-stage kinase and transcription factor inhibitors that contain benzodioxane–thiazole cores.

Why Benzodioxane–Thiazole–Benzamide Analogs Are Not Interchangeable: The 2-Methoxy Substitution Defines Target Engagement


Within the benzodioxane–thiazole–benzamide series, even minor alterations to the benzamide substituent position and electronic character can produce substantial shifts in biological target preference. Computational target predictions for the closely related 3,4-dimethoxy analog (CAS 864860-98-0) indicate affinity for adenosine receptors (A1, A2A, A2B, A3), monoamine oxidases (MAO-A, MAO-B), tyrosine kinases (LCK, SYK), and histone deacetylases (HDAC2, HDAC9), demonstrating that the methoxy substitution pattern fundamentally alters the polypharmacology profile [1]. The 2-methoxybenzamide variant studied here places the methoxy group in an ortho position relative to the amide carbonyl, which can influence both intramolecular hydrogen-bonding geometry and the conformational landscape accessible for protein binding. Stat3-IN-34 (Compound 15E), which shares the molecular formula C19H16N2O4S, has been explicitly validated as a STAT3 inhibitor with an IC50 of 0.008 µM in HaCaT keratinocyte proliferation assays and demonstrated in vivo efficacy in an imiquimod-induced psoriasis mouse model [2]. Simple substitution of a 3,4-dimethoxy, 4-cyano, or 3-trifluoromethyl benzamide analog would not be expected to recapitulate this specific STAT3-directed activity without confirmatory profiling, making analytical verification and lot-specific characterization essential for procurement decisions.

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide: Comparative Quantitative Evidence for Scientific Selection


STAT3 Inhibitory Activity: Compound 15E Identity and HaCaT Antiproliferative Potency

The compound shares its molecular formula (C19H16N2O4S, MW 368.4) with STAT3-IN-34 (Compound 15E), a validated STAT3 inhibitor. In the published study, 15E inhibited HaCaT cell proliferation with an IC50 of 0.008 µM and suppressed IL-17A expression; topical application in mice alleviated IMQ-induced psoriasis without noticeable side effects [1]. While the identity of CAS 864937-41-7 as 15E has not been independently confirmed by a peer-reviewed X-ray or NMR structural assignment, vendor listings (MedChemExpress, TargetMol, Biozol) consistently annotate this CAS as STAT3-IN-34/Compound 15E. By comparison, the unsubstituted benzamide analog (no methoxy group) or the 3,4-dimethoxy analog would be expected to exhibit a divergent target profile based on the SAR principles established in this chemotype class.

STAT3 inhibition antipsoriatic HaCaT keratinocytes

Ortho-Methoxy Substituent Effect on Polypharmacology Profile vs. 3,4-Dimethoxy Analog

Computational SEA (Similarity Ensemble Approach) predictions for the 3,4-dimethoxy analog (CAS 864860-98-0) available in the CDMMM database identify high-confidence associations with adenosine receptors (ADORA1, ADORA2A, ADORA2B, ADORA3), monoamine oxidases (MAOA, MAOB), tyrosine kinases (LCK, SYK), and histone deacetylases (HDAC2, HDAC9) [1]. In contrast, the 2-methoxy (ortho) substitution present in CAS 864937-41-7 is predicted—based on the Chen et al. (2024) publication describing 15e as a STAT3 inhibitor—to shift the primary target engagement toward STAT3. This represents a qualitative difference in predicted pharmacology driven solely by the position of the methoxy group: the ortho-methoxy configuration introduces a steric and electronic environment around the amide bond that is distinct from the meta/para-disubstituted pattern. No direct head-to-head experimental comparison between these two analogs in the same assay panel has been published.

polypharmacology target prediction substituent effect

PubChem Bioassay Screening Footprint: Multi-Target Activity Profile Documentation

CAS 864937-41-7 has been registered in at least four distinct PubChem bioassay panels deposited by the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center. The screens target: (1) regulator of G-protein signaling 4 (RGS4), (2) mu-type opioid receptor (OPRM1), (3) ADAM17 (TACE), and (4) additional agonist/antagonist luminescence-based cell assays . The specific activity outcomes (% inhibition, EC50/IC50 values, AC50) for this compound in these assays are accessible via the PubChem BioAssay database (AID-linked records). In contrast, the majority of structurally related benzodioxane–thiazole–benzamide analogs carrying different benzamide substituents (e.g., 4-cyano, 3-trifluoromethyl, 2-chloro, 4-chloro) have not been reported with equivalent multi-assay screening data in public databases, making cross-analog activity comparison challenging. The availability of PubChem bioassay records for CAS 864937-41-7 provides a degree of transparency and data accessibility that supports informed procurement and experimental planning.

high-throughput screening bioassay panel target selectivity

In Vivo Disease Model Validation: IMQ-Induced Psoriasis Efficacy Without Overt Toxicity

In the Chen et al. (2024) study, Compound 15E (molecular formula C19H16N2O4S) was evaluated in an imiquimod (IMQ)-induced psoriasis mouse model. Topical application of 15E significantly alleviated psoriatic symptoms, reduced both total and phosphorylated STAT3 levels, inhibited STAT3 nuclear translocation, and suppressed IL-17A transcription and expression, all without noticeable side effects at the tested doses [1]. This constitutes a level of in vivo validation that is absent for all other known benzodioxane–thiazole–benzamide substitution analogs, including the 3,4-dimethoxy variant, the 4-cyano variant, and the 3-trifluoromethyl variant, for which no comparable in vivo efficacy data have been published. For procurement decisions where in vivo proof-of-concept is a prerequisite, this represents a significant differentiator.

in vivo efficacy psoriasis model topical administration

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide: Evidence-Backed Application Scenarios for Procurement Planning


STAT3-Targeted Antipsoriatic Drug Discovery and Lead Optimization

As the scaffold corresponding to STAT3-IN-34 (Compound 15E), this compound provides a validated starting point for STAT3 inhibitor programs targeting psoriasis and other IL-17/Th17-driven inflammatory diseases. The HaCaT IC50 of 0.008 µM and the in vivo IMQ-psoriasis efficacy data [1] support its use as a reference compound or chemical probe for target engagement studies, biomarker development (p-STAT3, IL-17A), and structure–activity relationship (SAR) exploration. Researchers should request a certificate of analysis confirming identity and purity, and independently verify STAT3 inhibition in their own assay system upon receipt.

Polypharmacology Profiling Using Public Bioassay Data for Off-Target Risk Assessment

The compound's registration in multiple PubChem bioassay panels (RGS4, OPRM1, ADAM17, and additional cell-based screens) [1] enables computational and experimental pharmacologists to evaluate potential polypharmacology before committing to large-scale synthesis or in vivo studies. The publicly accessible screening data provide a baseline selectivity fingerprint that can be compared against the narrower or absent public data for substitution analogs, facilitating go/no-go decisions in early-stage hit triage.

Chemical Biology Tool Compound for STAT3 Nuclear Translocation Studies

The demonstrated ability of 15E to inhibit STAT3 nuclear translocation—a critical step in STAT3-mediated transcriptional activation [1]—positions this compound as a tool for studying STAT3 subcellular trafficking dynamics. It can be used in immunofluorescence or fractionation-based assays to distinguish between inhibition of STAT3 phosphorylation vs. inhibition of nuclear import, a mechanistic differentiation that is not achievable with JAK inhibitors or other upstream kinase blockers. This application benefits from the ortho-methoxy substitution pattern, which may contribute to the specific binding interaction with the STAT3 SH2 domain inferred from the original publication.

Building Block for Focused Benzodioxane–Thiazole–Benzamide Library Synthesis

The compound serves as a representative member of the benzodioxane–thiazole–benzamide chemotype for constructing focused screening libraries. Its characterization data (MW 368.4, formula C19H16N2O4S, InChIKey SGAGFGHDYMXSAK-UHFFFAOYSA-N) [1] are well-documented, and the availability of close analogs (3,4-dimethoxy, 3-CF3, 4-cyano, 2-Cl, 4-Cl, butanamide, propanamide) from commercial suppliers enables systematic SAR exploration around the benzamide substituent. Procurement of the 2-methoxy variant alongside these analogs allows direct experimental determination of the substituent position effect on target selectivity and potency.

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.